BenchChemオンラインストアへようこそ!

3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid

Stereochemistry Chiral building block Asymmetric synthesis

3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 1257852-46-2; molecular formula C₈H₇ClN₂O₂; MW 198.60 g/mol) is a partially saturated imidazo[1,2-a]pyridine heterocycle bearing a chlorine substituent at position 3 and a carboxylic acid at position 8. The defining structural feature is the 1,8a-dihydro saturation pattern: the imidazole ring is reduced across the N1–C8a bond, generating a stereogenic center at C8a (PubChem undefined atom stereocenter count = that is absent in the fully aromatic 3-chloroimidazo[1,2-a]pyridine-8-carboxylic acid analog (CAS 133427-03-9).

Molecular Formula C8H7ClN2O2
Molecular Weight 198.606
CAS No. 1257852-46-2
Cat. No. B567827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid
CAS1257852-46-2
Synonyms3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid
Molecular FormulaC8H7ClN2O2
Molecular Weight198.606
Structural Identifiers
SMILESC1=CN2C(C(=C1)C(=O)O)NC=C2Cl
InChIInChI=1S/C8H7ClN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4,7,10H,(H,12,13)
InChIKeyCIVWCYZTYFSELC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic Acid (CAS 1257852-46-2): Procurement-Relevant Structural Profile


3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 1257852-46-2; molecular formula C₈H₇ClN₂O₂; MW 198.60 g/mol) is a partially saturated imidazo[1,2-a]pyridine heterocycle bearing a chlorine substituent at position 3 and a carboxylic acid at position 8 [1]. The defining structural feature is the 1,8a-dihydro saturation pattern: the imidazole ring is reduced across the N1–C8a bond, generating a stereogenic center at C8a (PubChem undefined atom stereocenter count = 1) that is absent in the fully aromatic 3-chloroimidazo[1,2-a]pyridine-8-carboxylic acid analog (CAS 133427-03-9) [1]. Commercially, the compound is supplied as a research-grade building block with verified purity specifications ranging from 95% to 98% (HPLC) .

Why 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic Acid Cannot Be Replaced by Its Fully Aromatic Analog or Other Imidazopyridine Isomers


The 1,8a-dihydro saturation state of CAS 1257852-46-2 is the single most consequential differentiator from its closest commercially available analog, 3-chloroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-03-9). This saturation introduces a tetrahedral C8a stereocenter, eliminating the planar π-conjugated imidazole ring topology and conferring chirality [1]. In contrast, the fully aromatic analog is achiral (stereocenter count = 0) [2]. The stereochemical difference cannot be replicated by simple substitution at other positions on the aromatic scaffold; it alters the three-dimensional presentation of the 8-carboxylic acid pharmacophore relative to the 3-chloro substituent and creates a distinct hydrogen-bond donor (N1–H) that is absent in the aromatic form. Generic replacement with any achiral imidazo[1,2-a]pyridine carboxylic acid therefore forfeits the stereochemical and hydrogen-bonding features that are precisely the basis for selecting this compound in chiral probe design, asymmetric catalysis, or stereospecific SAR campaigns.

Quantitative Differentiation Evidence for 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic Acid (CAS 1257852-46-2) vs. Closest Analogs


Chiral Center at C8a vs. Achiral Fully Aromatic Analog: Stereochemical Differentiation

3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 1257852-46-2) possesses one undefined atom stereocenter at position C8a (PubChem Undefined Atom Stereocenter Count = 1), rendering the compound chiral [1]. Its closest structural analog, 3-chloroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-03-9), is fully aromatic across the imidazo[1,2-a]pyridine core and has an undefined atom stereocenter count of 0 — it is achiral [2]. The molecular complexity score for the target compound is 346, versus 224 for the aromatic analog, reflecting the additional stereochemical and topological complexity introduced by saturation [1][2].

Stereochemistry Chiral building block Asymmetric synthesis

Lipophilicity (XLogP3) Reduction: 36% Lower logP vs. Aromatic Analog

The target compound has a computed XLogP3-AA value of 1.4, indicating moderate lipophilicity [1]. The fully aromatic comparator 3-chloroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-03-9) has a computed XLogP3-AA of 2.2 [2]. This represents a ΔXLogP3 of −0.8 (approximately 36% lower), consistent with the increased polarity conferred by the N1–H bond in the partially saturated imidazole ring. The lower logP is expected to translate into higher aqueous solubility and reduced non-specific protein binding, properties that are critical in early-stage drug discovery and biochemical assay development.

Lipophilicity Drug-likeness Physicochemical properties

Hydrogen Bond Donor Count: Two Donors vs. One in the Aromatic Analog

CAS 1257852-46-2 has a computed hydrogen bond donor (HBD) count of 2, contributed by the carboxylic acid O–H and the imidazole N1–H [1]. The fully aromatic analog (CAS 133427-03-9) has an HBD count of 1, contributed solely by the carboxylic acid, as the imidazole N1 is fully sp²-hybridized and deprotonated under physiological pH conditions [2]. The hydrogen bond acceptor (HBA) count also differs: 4 for the target compound versus 3 for the aromatic analog. The topological polar surface area (TPSA) is 52.6 Ų for the target and 54.6 Ų for the analog, reflecting subtle differences in polarity distribution despite the extra HBD.

Hydrogen bonding Pharmacophore Molecular recognition

Class-Level Scaffold Validation: Imidazo[1,2-a]pyridine-8-carboxamides as Selective Antimycobacterial Agents with Sub-Micromolar MIC Values

While compound-specific biological data for CAS 1257852-46-2 are not publicly reported, the imidazo[1,2-a]pyridine-8-carboxylic acid scaffold — into which the target compound's 8-carboxylate maps directly — has been validated through whole-cell screening and structure-activity relationship studies. Ramachandran et al. (2013) demonstrated that imidazo[1,2-a]pyridine-8-carboxamides are selective inhibitors of Mycobacterium tuberculosis, with no activity against Gram-positive or Gram-negative pathogens [1]. Follow-up work on imidazo[1,2-a]pyridine-3-carboxamides reported MIC values ≤0.006 μM (6 nM) against M. tuberculosis H37Rv for optimized leads, with potency surpassing the clinical candidate PA-824 by approximately 10-fold [2]. The 8-carboxylic acid position on the target compound serves as the direct precursor for amide bond formation to access this validated antimycobacterial chemotype. No equivalent validation exists for the 2,3-dihydro regioisomer series with a C8 carboxylic acid.

Antimycobacterial Tuberculosis Scaffold validation

Dihydroimidazo[1,2-a]pyridine Chiral Platform Precedent: Validated Enantioselective Acyl Transfer Catalysis

The broader dihydroimidazo[1,2-a]pyridine (DHIP) scaffold class has an established track record as a chiral catalyst platform. Birman et al. (2004–2006) demonstrated that chiral 2,3-dihydroimidazo[1,2-a]pyridine derivatives function as competent enantioselective acyl transfer catalysts, with the optimized 2-phenyl-6-trifluoromethyl-DHIP (CF3-PIP) achieving enantioselectivity factors (s) of 20–85 in kinetic resolution of secondary benzylic alcohols at 2 mol% catalyst loading and 0 °C [1]. Although the target compound's saturation is at the 1,8a-positions (rather than 2,3-), the shared dihydroimidazo[1,2-a]pyridine core with a stereogenic center establishes the precedent that chiral dihydroimidazopyridines are effective asymmetric catalysts; the target compound's 3-chloro and 8-carboxylic acid substituents provide orthogonal functional handles for further derivatization into tailored chiral ligands or organocatalysts.

Asymmetric catalysis Chiral ligands Enantioselective synthesis

Commercial Purity Specifications: 98% (HPLC) Availability for Reproducible Research

CAS 1257852-46-2 is commercially available from multiple suppliers with documented purity specifications. Leyan (China) lists the compound at 98% purity (Catalog No. 1802605) , and MolCore offers it at NLT 98% . AKSci supplies the compound at a minimum purity specification of 95% (Catalog No. 4884AA) . For comparison, the closest aromatic analog (CAS 133427-03-9) is available from Thermo Scientific at 95% purity [extracted from search results], indicating that the dihydro compound is obtainable at comparable or higher verified purity. The compound bears MDL number MFCD17215798, confirming its registration in the MDL screening compound database.

Chemical purity Quality control Procurement specification

High-Impact Application Scenarios for 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic Acid Based on Verified Differentiation Evidence


Chiral Building Block for Enantioselective Catalyst and Ligand Development

The stereogenic C8a center (confirmed by PubChem stereocenter count = 1) makes this compound a racemic or potentially enantioenriched precursor for asymmetric catalyst design. The 3-chloro substituent enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for introduction of steric or electronic tuning groups, while the 8-carboxylic acid allows amidation to install chiral auxiliaries or metal-coordinating motifs. The precedent of 2,3-dihydroimidazo[1,2-a]pyridine derivatives as enantioselective acyl transfer catalysts (s-factor up to 85 at 2 mol% loading) supports the viability of the dihydroimidazopyridine scaffold for chiral induction [1]. This compound's 1,8a-dihydro regiochemistry offers a distinct steric and electronic environment relative to the 2,3-dihydro catalysts, potentially accessing complementary substrate scope.

Key Intermediate for Imidazo[1,2-a]pyridine-8-carboxamide Antimycobacterial Lead Optimization

The 8-carboxylic acid group maps directly onto the pharmacophore of imidazo[1,2-a]pyridine-8-carboxamides, a chemotype validated by Ramachandran et al. (2013) as selective M. tuberculosis inhibitors with no off-target activity against Gram-positive or Gram-negative bacteria [1]. The chiral 1,8a-dihydro core introduces a stereochemical dimension absent from previously explored achiral 8-carboxamide leads, offering a novel vector for improving target selectivity, pharmacokinetics, or resistance profiles. Downstream amide coupling of the 8-COOH group provides direct access to the carboxamide series, while the 3-chloro substituent can be diversified via metal-catalyzed coupling to explore SAR at the 3-position. The lower XLogP3 (1.4 vs. 2.2 for the aromatic analog) may also contribute favorable solubility properties to the final carboxamide products.

Stereochemical Probe in Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Chemistry

The combination of a rigid, chiral heterobicyclic core with two orthogonal functionalization handles (3-Cl and 8-COOH) makes this compound a high-value fragment for FBDD libraries. The additional N1–H hydrogen bond donor (HBD = 2 vs. 1 for aromatic analog) expands the pharmacophoric interaction fingerprint, enabling binding modes that are geometrically and electronically inaccessible to planar imidazopyridine fragments [1]. In PROTAC design, the 8-carboxylic acid and 3-chloro positions offer two distinct exit vectors for linker attachment, while the chiral center can be exploited to control ternary complex geometry. The moderate molecular weight (198.60 Da) and favorable computed properties (XLogP3 = 1.4, TPSA = 52.6 Ų) are consistent with fragment-like physicochemical space.

Synthetic Intermediate for Isoform-Selective Kinase Inhibitor Scaffolds

Imidazo[1,2-a]pyridine derivatives are recognized as privileged kinase inhibitor scaffolds, with the core structure serving as a purine mimetic that occupies the ATP-binding pocket [1]. The 1,8a-dihydro saturation introduces a non-planar topology at the kinase hinge-binding region, which can alter isoform selectivity relative to flat aromatic imidazopyridines. The 3-chloro substituent provides a synthetic handle for introducing hinge-binding heteroaryl groups via cross-coupling, while the 8-carboxylic acid can be elaborated into amide or ester prodrugs. Although compound-specific kinase profiling data are not yet reported, the scaffold's established kinase inhibition precedent, combined with the unique stereochemical and H-bonding features documented in Sections 3.1–3.3, positions this compound as a strategic entry point for isoform-selective inhibitor discovery programs.

Quote Request

Request a Quote for 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.